molecular formula C15H17N3O2S B2748793 N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide CAS No. 954707-85-8

N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide

Cat. No.: B2748793
CAS No.: 954707-85-8
M. Wt: 303.38
InChI Key: TWUCXEPBCRXGRC-UHFFFAOYSA-N
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Description

N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. One common method includes the condensation of 2-aminothiazole with 4-phenylbutanoic acid, followed by methylation of the resulting amide . The reaction conditions often involve the use of organic solvents such as toluene or ethanol, and catalysts like tetrabutylammonium iodide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenylbutanamido group enhances its interaction with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-16-14(20)12-10-21-15(17-12)18-13(19)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUCXEPBCRXGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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